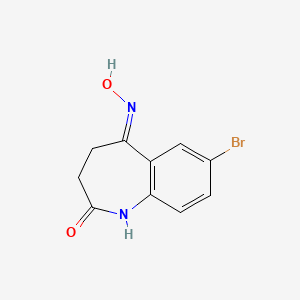
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines This compound is characterized by the presence of a bromine atom, a hydroxyimino group, and a dihydro-1H-1-benzazepin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxyimino Formation: The hydroxyimino group is introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Cyclization: The final step involves cyclization to form the dihydro-1H-1-benzazepin-2-one core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the bromine atom may participate in halogen bonding, further modulating the compound’s effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-1H-1-benzazepin-2-one: Lacks the hydroxyimino group.
5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one: Lacks the bromine atom.
7-chloro-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one: Contains a chlorine atom instead of bromine.
Uniqueness
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one is unique due to the presence of both the bromine atom and the hydroxyimino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications.
Biological Activity
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the benzazepine class, which has been associated with various pharmacological effects, including anticancer and neuroprotective properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C10H10BrN3O
- Molecular Weight : 240.10 g/mol
- CAS Number : 3951-89-1
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Anticancer Activity
Several studies have investigated the anticancer properties of benzazepine derivatives. For instance:
- A study on related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 2.93 to 19.53 µM, indicating a dose-dependent effect on cell viability .
- The mechanism of action often involves the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .
Neuroprotective Effects
Benzazepines have also been studied for their neuroprotective properties:
- Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of signaling pathways associated with cell survival and death .
Table 1: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 2.93 - 19.53 | Induction of apoptosis |
| Neuroprotection | Neuronal Cells | Not specified | Modulation of oxidative stress response |
Detailed Findings
-
Anticancer Mechanisms :
- Compounds derived from benzazepine scaffolds have shown to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis through intrinsic pathways .
- The VEGFR-2 inhibitory activity was also noted in related compounds, suggesting potential applications in targeting angiogenesis in tumors .
- Neuroprotective Mechanisms :
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
(5E)-7-bromo-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one |
InChI |
InChI=1S/C10H9BrN2O2/c11-6-1-2-8-7(5-6)9(13-15)3-4-10(14)12-8/h1-2,5,15H,3-4H2,(H,12,14)/b13-9+ |
InChI Key |
HVNVNXKGTLEVOO-UKTHLTGXSA-N |
Isomeric SMILES |
C\1CC(=O)NC2=C(/C1=N/O)C=C(C=C2)Br |
Canonical SMILES |
C1CC(=O)NC2=C(C1=NO)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















